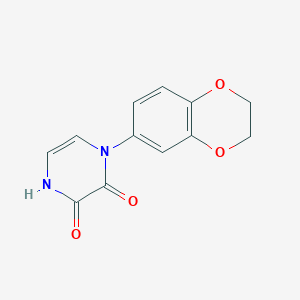
6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-fluorophenyl)pyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-fluorophenyl)pyrimidin-4-amine (hereafter referred to as 6-DMPP) is an organic compound synthesized from the reaction of 3,5-dimethyl-1H-pyrazol-1-yl and 4-fluorophenylpyrimidine-4-amine. 6-DMPP is widely used in the scientific community for its various applications in organic synthesis, pharmaceutical research, and other related fields.
Applications De Recherche Scientifique
6-DMPP has been used in a variety of scientific research applications, including organic synthesis, pharmaceutical research, and other related fields. 6-DMPP has been used as a starting material for the synthesis of various compounds, including amides, sulfonamides, and other heterocyclic compounds. 6-DMPP has also been used as a building block for the synthesis of various pharmaceutical compounds. In addition, 6-DMPP has been used in the synthesis of various fluorescent dyes and other optical materials.
Mécanisme D'action
The mechanism of action of 6-DMPP is not well understood. It is believed that the compound acts as an intermediate in the synthesis of various compounds, and may also act as a catalyst for certain reactions. Additionally, 6-DMPP has been shown to have some antimicrobial activity, although the exact mechanism of action is not known.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-DMPP are not well understood. In vitro studies have shown that 6-DMPP has some antimicrobial activity, although the exact mechanism of action is not known. Additionally, 6-DMPP has been shown to inhibit the growth of certain bacteria and fungi, although the exact mechanism of action is not known.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of 6-DMPP is that it is relatively inexpensive and easy to synthesize. Additionally, 6-DMPP is a versatile compound that can be used as a starting material for the synthesis of various compounds, including amides, sulfonamides, and other heterocyclic compounds. The main limitation of 6-DMPP is that its mechanism of action is not well understood, and its biochemical and physiological effects are not well understood.
Orientations Futures
The future directions for 6-DMPP research include further investigation into its mechanism of action, biochemical and physiological effects, and potential applications in organic synthesis and pharmaceutical research. Additionally, further research is needed to determine the efficacy of 6-DMPP in the synthesis of various compounds and its potential as a building block for the synthesis of pharmaceutical compounds. Additionally, further research is needed to investigate the potential of 6-DMPP as a fluorescent dye and other optical materials. Finally, further research is needed to investigate the potential of 6-DMPP as an antimicrobial agent.
Méthodes De Synthèse
6-DMPP is synthesized from the reaction of 3,5-dimethyl-1H-pyrazol-1-yl and 4-fluorophenylpyrimidine-4-amine. This reaction is typically carried out in an organic solvent such as dichloromethane or acetonitrile, and is catalyzed by a base such as sodium hydroxide, potassium hydroxide, or sodium carbonate. The reaction is typically carried out at room temperature, and the product is isolated via vacuum filtration.
Propriétés
IUPAC Name |
6-(3,5-dimethylpyrazol-1-yl)-N-(4-fluorophenyl)pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN5/c1-10-7-11(2)21(20-10)15-8-14(17-9-18-15)19-13-5-3-12(16)4-6-13/h3-9H,1-2H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWZQIOPOBUCHQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC=NC(=C2)NC3=CC=C(C=C3)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 1-(2-{1-[(diethylcarbamoyl)methyl]-1H-indol-3-yl}-2-oxoacetyl)piperidine-4-carboxylate](/img/structure/B6488836.png)


![3-(3-methoxyphenyl)-2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B6488850.png)
![4-(2-fluorophenyl)-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide](/img/structure/B6488858.png)
![4-(4-fluorophenyl)-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide](/img/structure/B6488860.png)
![N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-4-ethylpiperazine-1-carboxamide](/img/structure/B6488868.png)
![4-(2-chlorophenyl)-N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide](/img/structure/B6488878.png)
![5-[(4-methylphenyl)amino]-N-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6488885.png)
![3-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-8-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6488894.png)
![N-(4-fluorophenyl)-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B6488910.png)
![5-methyl-N-(4-methyl-1,3-thiazol-2-yl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B6488915.png)
![6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[(2-fluorophenyl)methyl]pyrimidin-4-amine](/img/structure/B6488920.png)
![2-{[2-(4-benzylpiperidin-1-yl)quinolin-8-yl]oxy}-N-(3-methoxyphenyl)acetamide](/img/structure/B6488934.png)